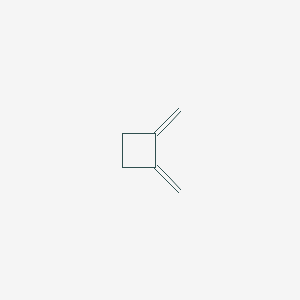

Cyclobutane, 1,2-bis(methylene)-

Cat. No. B084563

Key on ui cas rn:

14296-80-1

M. Wt: 80.13 g/mol

InChI Key: QOFLWDYWJZBWHM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05494986

Procedure details

The system was first purged with nitrogen. The power to the fluidized bed was turned on and its temperature was brought to 450°-470° C. Allene was introduced into the system from the allene cylinder at a rate of 80-100 grams/hour. The allene supply from the cylinder was shut off two to three hours before the end of a dimerization run in order that the allene present in the system could be used up, with little allene remaining in the reservoir a the end. At the end of the day, the power to the fluidized bed was turned off, the system was allowed to cool, and the accumulated crude liquid-product was poured into a bottle and weighed. Approximately 3 grams of phenothiazine was added per kilogram of crude liquid product to inhibit polymerization and oxidation of the dimers and trimers. The crude product was then analyzed by gas chromatography for peaks corresponding to two allene dimers, 1,2dimethylenecyclobutane (1,2-DMCB) and 1,3-dimethylenecyclobutane (1,3-DMCB), and the allene trimer 1,2,4-trimethylenecyclohexane (TMCH). Data from seven hot tube reaction runs are shown in Table 1.

[Compound]

Name

crude product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[C:2]=[CH2:3].C=C1CCC1=C.[CH2:10]=[C:11]1[CH2:14][C:13](=[CH2:15])[CH2:12]1>>[CH2:1]=[C:2]1[CH2:3][CH2:12][C:13](=[CH2:15])[CH2:14][C:11]1=[CH2:10]

|

Inputs

Step One

[Compound]

|

Name

|

crude product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C=C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C1C(CC1)=C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C1CC(C1)=C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C=C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The system was first purged with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was brought to 450°-470° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Allene was introduced into the system from the allene cylinder at a rate of 80-100 grams/hour

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The allene supply from the cylinder was shut off two to three hours before the end of a dimerization run in order that the allene present in the system

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was poured into a bottle

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Approximately 3 grams of phenothiazine was added per kilogram of crude liquid product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

polymerization and oxidation of the dimers and trimers

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Data from seven hot tube reaction runs

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C=C1C(CC(CC1)=C)=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |